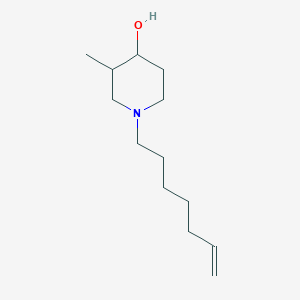![molecular formula C14H16N4O2 B6634398 1-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid](/img/structure/B6634398.png)
1-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MTMQ and is a quinoline derivative that has a triazole ring attached to it. MTMQ has been the subject of extensive research due to its unique structure and potential applications in various fields.
Mecanismo De Acción
MTMQ exerts its antibacterial and antifungal activities by inhibiting the activity of enzymes involved in cell wall synthesis. MTMQ has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells. The mechanism of action of MTMQ as a fluorescent probe for metal ions involves the binding of the metal ions to the triazole ring, resulting in a change in the fluorescence properties of the compound.
Biochemical and physiological effects:
MTMQ has been found to exhibit low toxicity in vitro and in vivo studies. MTMQ has also been found to exhibit antioxidant activity and has been studied for its potential use in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MTMQ in lab experiments is its unique structure, which allows for the development of novel compounds with potential applications in various fields. However, one of the limitations of using MTMQ in lab experiments is its low solubility in water, which can affect its bioavailability and limit its potential applications.
Direcciones Futuras
There are several future directions for the study of MTMQ, including the development of novel compounds based on its structure for use in medicinal chemistry and biochemistry. Further studies are also needed to fully understand the mechanism of action of MTMQ and its potential applications in the treatment of oxidative stress-related diseases. Additionally, studies are needed to investigate the potential use of MTMQ as a fluorescent probe for the detection of other metal ions.
Métodos De Síntesis
MTMQ can be synthesized using various methods, including the reaction of 1,2-diaminobenzene with methyl 4-(chloromethyl)benzoate, followed by the reaction with 1-methyl-1H-1,2,3-triazol-4-amine. The resulting product is then subjected to acid hydrolysis to obtain MTMQ. Other methods of synthesis include the reaction of 1,2-diaminobenzene with 4-chloro-3-methylbenzoic acid, followed by the reaction with 1-methyl-1H-1,2,3-triazol-4-amine.
Aplicaciones Científicas De Investigación
MTMQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MTMQ has been found to exhibit antibacterial, antifungal, and antitumor activities. MTMQ has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
1-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-17-8-10(15-16-17)9-18-7-6-12(14(19)20)11-4-2-3-5-13(11)18/h2-5,8,12H,6-7,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSCWLQRBHUMMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CN2CCC(C3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B6634316.png)




![Methyl 3-[2-(3-bromophenyl)-1,3-thiazol-4-yl]propanoate](/img/structure/B6634376.png)
![3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile](/img/structure/B6634383.png)
![2-Methyl-1-[(2-methyltetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B6634391.png)
![4-[[Methyl-[(1-methyltriazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B6634404.png)
![5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole](/img/structure/B6634423.png)
![5-[(4-Bromopyrazol-1-yl)methyl]-2-methyltetrazole](/img/structure/B6634429.png)
![3-Methyl-1-[(2-methyltetrazol-5-yl)methyl]pyridin-2-one](/img/structure/B6634433.png)
![4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol](/img/structure/B6634441.png)
![5-[(1-Ethylpyrazol-4-yl)oxymethyl]-2-methyltetrazole](/img/structure/B6634446.png)